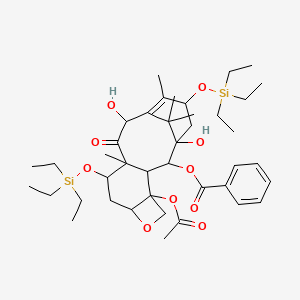

7,13-Bis-O-(triethylsilyl)-10-deacetyl Baccatin III

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,13-Bis-O-(Triethylsilyl)-10-Deacetyl-Baccatin III ist ein Derivat von Baccatin III, einem natürlich vorkommenden Diterpenoid, das im Eibenbaum gefunden wird. Diese Verbindung ist von großem Interesse, da sie als Zwischenprodukt bei der Synthese von Paclitaxel dient, einem weit verbreiteten Antikrebsmittel. Die Addition von Triethylsilylgruppen erhöht die Stabilität und Löslichkeit der Verbindung, wodurch sie für verschiedene chemische Reaktionen und Anwendungen besser geeignet ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7,13-Bis-O-(Triethylsilyl)-10-Deacetyl-Baccatin III beinhaltet typischerweise den Schutz von Hydroxylgruppen in Baccatin III mit Triethylsilylchlorid. Diese Reaktion wird in Gegenwart einer Base wie Imidazol oder Pyridin durchgeführt, die die Bildung des Silylethers erleichtert. Die Reaktion wird üblicherweise bei Raumtemperatur durchgeführt und mittels Dünnschichtchromatographie überwacht, um eine vollständige Umsetzung sicherzustellen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mit Techniken wie Säulenchromatographie oder Rekristallisation gereinigt.

Chemische Reaktionsanalyse

Arten von Reaktionen

7,13-Bis-O-(Triethylsilyl)-10-Deacetyl-Baccatin III durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um Ketone oder Aldehyde in Alkohole umzuwandeln.

Substitution: Die Triethylsilylgruppen können durch andere Schutzgruppen oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Chromtrioxid und Pyridiniumchlorochromat.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Substitutionsreaktionen beinhalten typischerweise Nukleophile wie Alkoxide oder Amine.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Ketone oder Carbonsäuren ergeben, während Reduktion Alkohole produzieren kann.

Wissenschaftliche Forschungsanwendungen

7,13-Bis-O-(Triethylsilyl)-10-Deacetyl-Baccatin III hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Schlüsselzwischenprodukt bei der Synthese komplexer organischer Moleküle, einschließlich Paclitaxel.

Biologie: Die Verbindung wird in Studien zur Zellteilung und Apoptose verwendet, da sie eine Rolle bei der Synthese von Paclitaxel spielt.

Medizin: Als Vorläufer von Paclitaxel ist es entscheidend für die Entwicklung von Antikrebstherapien.

Industrie: Die Verbindung wird bei der Herstellung von Pharmazeutika und als Reagenz in verschiedenen chemischen Prozessen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 7,13-Bis-O-(Triethylsilyl)-10-Deacetyl-Baccatin III hängt hauptsächlich mit seiner Umwandlung in Paclitaxel zusammen. Paclitaxel stabilisiert Mikrotubuli und verhindert deren Depolymerisation, was die Zellteilung hemmt und Apoptose in Krebszellen induziert. Die Triethylsilylgruppen in der Verbindung schützen die Hydroxylgruppen während der Synthese und gewährleisten die Integrität des Moleküls, bis es in Paclitaxel umgewandelt wird.

Analyse Chemischer Reaktionen

Types of Reactions

7,13-Bis-O-(triethylsilyl)-10-deacetyl Baccatin III undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

Substitution: The triethylsilyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Substitution reactions typically involve nucleophiles such as alkoxides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

7,13-Bis-O-(triethylsilyl)-10-deacetyl Baccatin III has several applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including paclitaxel.

Biology: The compound is used in studies related to cell division and apoptosis due to its role in the synthesis of paclitaxel.

Medicine: As a precursor to paclitaxel, it is crucial in the development of anticancer therapies.

Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of 7,13-Bis-O-(triethylsilyl)-10-deacetyl Baccatin III is primarily related to its conversion to paclitaxel. Paclitaxel stabilizes microtubules and prevents their depolymerization, which inhibits cell division and induces apoptosis in cancer cells. The triethylsilyl groups in the compound protect the hydroxyl groups during synthesis, ensuring the integrity of the molecule until it is converted to paclitaxel.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Baccatin III: Die Stammverbindung, der die Triethylsilylgruppen fehlen.

10-Deacetyl-Baccatin III: Ein Derivat ohne die Acetylgruppe an der 10. Position.

Paclitaxel: Das Endprodukt der Synthese, das als Antikrebsmittel verwendet wird.

Einzigartigkeit

7,13-Bis-O-(Triethylsilyl)-10-Deacetyl-Baccatin III ist aufgrund der Anwesenheit von Triethylsilylgruppen einzigartig, die seine Stabilität und Löslichkeit verbessern. Dies macht es zu einem wertvollen Zwischenprodukt bei der Synthese von Paclitaxel, wodurch die Reaktionsbedingungen besser gesteuert werden und die Gesamtausbeute und Reinheit des Endprodukts verbessert werden.

Eigenschaften

IUPAC Name |

[4-acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,33-34,36,43,46H,12-17,23-25H2,1-11H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIVYZUATKNANR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O10Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.